3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile
Description
3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile (CAS: 1171066-52-6) is a pyrazole-based nitrile derivative characterized by a methyl group at the 1-position and an isopropyl substituent at the 3-position of the pyrazole ring. This compound is widely utilized in pharmaceutical and agrochemical research due to its structural versatility, which enables interactions with biological targets such as enzymes and receptors . Its synthesis typically involves cyclocondensation reactions or functional group transformations, as evidenced by protocols involving aldehyde intermediates and nitrile incorporation .
Properties
IUPAC Name |
2-methyl-5-propan-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6(2)8-4-7(5-9)11(3)10-8/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIRODGIRAUUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile is C8H12N4, with a molecular weight of approximately 164.21 g/mol. The compound features a pyrazole ring substituted at the 1 and 3 positions with methyl and isopropyl groups, respectively, and a carbonitrile group at the 5 position. These structural characteristics contribute to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile exhibits several biological activities, including:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its role as an antimicrobial agent.
- Anticancer Effects : Preliminary research indicates that it may inhibit the growth of certain cancer cell lines, highlighting its potential in cancer therapy.
- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The mechanism of action for 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific biological targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The presence of the carbonitrile group enhances binding affinity to enzymes involved in inflammatory responses.
- Receptor Modulation : It may interact with receptors associated with pain pathways, contributing to its analgesic effects.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile:
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Table 1: Structural and Physicochemical Comparison
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
Key Findings
Substituent Effects on Reactivity :
- The isopropyl group in 3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile enhances steric bulk compared to methyl or hydroxymethyl substituents, reducing electrophilic reactivity at the 3-position but improving thermal stability .
- The thiophene-substituted analog (CAS N/A) exhibits enhanced π-π stacking interactions due to the aromatic thiophene ring, making it suitable for targeting hydrophobic enzyme pockets .
Nitrile Functionality :
- All compounds share a nitrile group at the 5-position, which serves as a hydrogen-bond acceptor and enables further derivatization (e.g., hydrolysis to amides or conversion to tetrazoles) .
Synthetic Accessibility :
- 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (CAS 306936-77-6) is more readily synthesized via one-step cyclization, whereas the isopropyl variant requires multi-step protocols to introduce the branched alkyl group .
Biological Activity :
- Hydroxymethyl-substituted derivatives (e.g., 1454848-84-0) demonstrate higher solubility in aqueous media, favoring applications in bioconjugation, whereas the isopropyl analog’s lipophilicity enhances membrane permeability in drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
